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Abstract

Butyl(hydroxy)stannanone, also known by synonyms such as butylstannonic acid and butyltin
hydroxide oxide, is an organotin compound with the chemical formula CaH1002Sn.[1][2] This
technical guide provides a comprehensive overview of its molecular structure, synthesis, and
key characteristics. Due to its propensity to form polymeric or oligomeric structures, the precise
molecular architecture of butyl(hydroxy)stannanone is complex and not fully elucidated by a
single crystalline structure. This document summarizes the current understanding of its
structure based on available data for related organotin compounds, outlines a general synthetic
approach, and discusses the expected spectroscopic features.

Molecular Structure

The molecular formula of butyl(hydroxy)stannanone is CaH1002Sn, with a molecular weight of
approximately 208.83 g/mol .[1] While the empirical formula suggests a simple monomeric unit,
evidence points towards the formation of more complex polymeric or oligomeric structures in
the solid state.

Monomeric Unit and Proposed Polymeric Structures

The fundamental repeating unit is [BuSn(O)OH]. The complete hydrolysis of its precursor,
monobutyltin trichloride (MBTC), is believed to result in the formation of [BuSn(O)OH]n, which
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is considered to be polymeric.[3][4] The exact structure of this polymer remains unclear from
currently available experimental data.

Based on studies of related diorganotin oxides, a polymeric structure involving five-coordinate
tin centers is plausible. The structure of butyl(hydroxy)stannanone is thought to be similar to
the well-characterized butyl-tin dodecamer, [(BuSn)12014(OH)s]2*.[3][4] This suggests a
complex, cage-like or ladder-like arrangement of tin and oxygen atoms. The butyl groups would
extend from the tin atoms, influencing the compound's solubility and steric properties.

The proposed structure involves Sn-O-Sn linkages forming a stannoxane backbone, with
hydroxyl groups also coordinated to the tin atoms. This arrangement leads to a higher
coordination number for the tin atoms, which is a common feature in organotin chemistry.

Table 1: Physicochemical Properties of Butyl(hydroxy)stannanone

Property Value Reference
CAS Number 2273-43-0 [11[5]
Molecular Formula C4aH1002Sn [1]
Molecular Weight 208.83 g/mol [1]

IUPAC Name butyl(hydroxy)oxotin [1]

Butylstannonic acid, Butyltin
Synonyms ) ) [1][5]
hydroxide oxide

Synthesis

The primary route for the synthesis of butyl(hydroxy)stannanone is through the controlled
hydrolysis of butyltin trichloride (BuSnCls).

Experimental Protocol: Hydrolysis of Butyltin Trichloride

The following is a generalized protocol for the synthesis of butyl(hydroxy)stannanone via the
hydrolysis of butyltin trichloride. The precise conditions can influence the degree of
polymerization and the final structure of the product.
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Materials:

Butyltin trichloride (BuSnCiIs)

Deionized water

A suitable solvent (e.g., acetone or an alcohol/water mixture)

Base (e.g., sodium hydroxide solution) for pH control
Procedure:

» Dissolve butyltin trichloride in the chosen solvent in a reaction vessel equipped with a stirrer
and a pH meter.

» Slowly add deionized water to the solution while stirring vigorously. The hydrolysis reaction is
exothermic and should be controlled, potentially by cooling the reaction vessel.

e Monitor the pH of the reaction mixture. The hydrolysis of the Sn-Cl bonds will produce
hydrochloric acid, leading to a decrease in pH.

» To drive the reaction to completion and neutralize the generated acid, a base solution (e.g.,
dilute NaOH) can be added dropwise until a neutral or slightly basic pH is achieved.

e The resulting butyl(hydroxy)stannanone will precipitate out of the solution as a white solid.

o The precipitate is then collected by filtration, washed with deionized water to remove any
remaining salts, and dried under vacuum.

Diagram 1: Synthesis of Butyl(hydroxy)stannanone
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Caption: Synthesis pathway of butyl(hydroxy)stannanone.

Spectroscopic Characterization

Due to the absence of specific published spectra for butyl(hydroxy)stannanone, this section
outlines the expected spectroscopic features based on the known characteristics of organotin
compounds.

NMR Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl
group. These would typically appear as a triplet for the terminal methyl group (CHs) and
multiplets for the methylene groups (CHz). The chemical shifts would be influenced by the
proximity to the tin atom. A broad signal due to the hydroxyl proton (OH) might also be
observed, though its position and appearance can be highly variable and dependent on the
solvent and concentration.
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e 13C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon
atoms of the butyl group. The chemical shifts of these carbons, particularly the one directly
bonded to the tin atom, would provide information about the electronic environment of the tin
center.

e 1195n NMR: This is a crucial technique for characterizing organotin compounds.[6] The
chemical shift of the 119Sn nucleus is highly sensitive to the coordination number and
geometry of the tin atom. For a polymeric structure with five- or six-coordinate tin, the 119Sn
chemical shift would be expected in a different region compared to a simple four-coordinate

monomer.

Table 2: Expected NMR Spectroscopic Data for Butyl(hydroxy)stannanone

Expected Chemical Expected
Nucleus ) o Notes
Shift Range (ppm) Multiplicity

1H (Butyl-CH3) 0.8-1.0 Triplet
1H (Butyl-CH2) 12-18 Multiplets
Broadening may be
) observed due to
1H (Sn-CH2) 15-2.0 Multiplet ) o
coupling with tin
isotopes.
Position and intensity
] ] are solvent and
1H (OH) Variable Broad singlet ]
concentration-
dependent.

Four distinct signals

13C (Butyl) 13-30
expected.
The exact shift is
highly dependent on
1193 -150 to -350 Singlet the coordination

environment and

polymeric structure.
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Infrared (IR) Spectroscopy

The IR spectrum of butyl(hydroxy)stannanone would be characterized by the following key
absorption bands:

O-H stretching: A broad band in the region of 3200-3600 cm~1 corresponding to the hydroxyl
groups.

e C-H stretching: Sharp bands between 2850 and 3000 cm~! due to the symmetric and
asymmetric stretching vibrations of the C-H bonds in the butyl group.

e Sn-O stretching: Strong absorptions in the lower frequency region, typically between 500 and
700 cm~1, which are characteristic of the Sn-O-Sn bridges in the stannoxane framework.

Sn-C stretching: A band in the region of 500-600 cm~1 corresponding to the Sn-C bond.

Mass Spectrometry

The mass spectrum of butyl(hydroxy)stannanone is challenging to interpret due to its polymeric
nature and the isotopic distribution of tin. High-resolution mass spectrometry (HRMS) would be
required to identify fragment ions. Fragmentation would likely involve the loss of the butyl
group, water, and cleavage of the Sn-O-Sn backbone.

Conclusion

Butyl(hydroxy)stannanone is an organotin compound that, despite its simple empirical formula,
possesses a complex polymeric or oligomeric structure. The synthesis is achieved through the
controlled hydrolysis of butyltin trichloride. While detailed crystallographic and spectroscopic
data are not readily available in the public domain, a structural model based on a stannoxane
backbone with five- or six-coordinate tin atoms is the most plausible. Further research,
including single-crystal X-ray diffraction of suitable derivatives and detailed solid-state NMR
studies, would be invaluable in fully elucidating the intricate molecular architecture of this
compound.

Diagram 2: Experimental Workflow for Characterization
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Caption: General workflow for the characterization of butyl(hydroxy)stannanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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